molecular formula C10H13FN2O4 B1243069 Fluorothymidine F-18 CAS No. 287114-80-1

Fluorothymidine F-18

Cat. No. B1243069
CAS RN: 287114-80-1
M. Wt: 243.22 g/mol
InChI Key: UXCAQJAQSWSNPQ-ZIVQXEJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorothymidine F-18 is a radioconjugate consisting of a thymidine analogue radiolabeled with fluorine F 18, a positron emitting isotope. Phosphorylated by S-phase-specific thymidine kinase 1, 3'-deoxy-3'-[18F]fluorothymidine (18F-FLT) is trapped intracellularly by entering the salvage pathway of DNA synthesis without incorporation into DNA. 18F-FLT serves a marker of tumor cell proliferation for imaging with positron emission tomography (PET);  as a marker of proliferation rather than metabolism, it is more specific to tumor tissue than 2-deoxy-2-[18F] fluoro-D-glucose (18F-FDG). This agent is metabolically stable, accumulates in the normal bone marrow and the liver, and does not cross the blood-brain barrier.
Alovudine F-18 is under investigation in clinical trial NCT02819024 (Dexamethasone Effects in Patients With Refractory Non-Small Cell Lung Cancer Using FLT Positron Emission Tomography).

Scientific Research Applications

Oncological Applications

  • Tumor Metabolism and Growth Monitoring :

    • FLT is pivotal in oncology for positron emission tomography (PET) imaging. It is used in evaluating cancer staging, prognosis, and predicting therapeutic outcomes. This application is crucial for understanding cellular proliferation in cancer research (Shields, 2006).
  • Renal Tumor Imaging :

    • FLT has shown effectiveness in imaging renal tumors, providing clarity in complex cases and assisting in surgical management decisions. This represents a new era in renal tumor imaging (Lawrentschuk, Poon, & Scott, 2006).
  • Evaluation of Early Response to Therapy :

  • Assessment of Chemotherapy Effects :

    • FLT PET has been used to assess the effects of chemotherapy, indicating its potential for early non-invasive evaluation of treatment efficacy (Jensen et al., 2010).

Imaging and Diagnostic Applications

  • PET Imaging in Tumors :

    • FLT-PET is significant for evaluating tumor proliferative activity. However, its application in cancer staging is limited due to low tumor FLT uptake and high uptake in the liver and bone marrow (Barwick, Bencherif, Mountz, & Avril, 2009).
  • Comparison with Other Tracers :

    • Studies comparing FLT with other PET tracers, such as FDG, have been conducted to explore its utility in early cancer therapy response assessment (Reske & Deisenhofer, 2006).
  • Monitoring Antiproliferative Responses :

    • FLT PET is useful in noninvasively monitoring antiproliferative effects of treatments like tyrosine kinase inhibitors (Waldherr et al., 2005).

Other Notable Research Areas

  • Study on Cancer Chemotherapy Outcome :

    • Research has explored the relationship between 18F-FDG, FLT uptake, and tumor therapy outcomes, adding valuable insights into PET's role in observing cellular behavior at the molecular level (Jiang & Wu, 2011).
  • Brain Tumor Research :

    • FLT has been recognized for its effectiveness in tumor grading and as an outcome marker in brain tumor studies, showing its utility beyond conventional oncological applications (Herholz, 2017).
  • Evaluation in Experimental Settings :

    • There have been studies evaluating FLT for monitoring tumor response to various treatments like radiotherapy and photodynamic therapy in animal models, underscoring its potential in experimental oncology (Sugiyama et al., 2004).

properties

CAS RN

287114-80-1

Product Name

Fluorothymidine F-18

Molecular Formula

C10H13FN2O4

Molecular Weight

243.22 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-(18F)fluoranyl-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1/i11-1

InChI Key

UXCAQJAQSWSNPQ-ZIVQXEJRSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)[18F]

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F

Other CAS RN

287114-80-1

synonyms

(18)FLT cpd
(18F)3'-deoxy-3'-fluorothymidine
(18F)FLT
1-(3'-fluoro-3'-deoxy-beta-D-erythropentofuranosyl)thymine
18F-FLT
3'-(F-18)fluoro-3'-deoxythymidine
3'-deoxy-3'-(18F)fluorothymidine
3'-deoxy-3'-fluorothymidine
3'-fluoro-2',3'-dideoxythymidine
3'-fluoro-3'-deoxythymidine
3'-fluorothymidine
alovudine
FDDT

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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